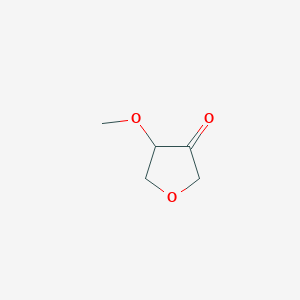
4-methoxydihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxydihydrofuran-3(2H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a methoxy group at the 4-position and a lactone moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxydihydrofuran-3(2H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone moiety to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-Methoxydihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 4-methoxydihydrofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxydihydrofuran-3(2H)-one: Similar structure but with the methoxy group at the 2-position.
4-Hydroxydihydrofuran-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxytetrahydrofuran-3(2H)-one: Similar structure but with an additional hydrogenation of the furan ring.
Uniqueness
4-Methoxydihydrofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
4-methoxyoxolan-3-one |
InChI |
InChI=1S/C5H8O3/c1-7-5-3-8-2-4(5)6/h5H,2-3H2,1H3 |
InChI Key |
MXWRRSUCOVXAAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
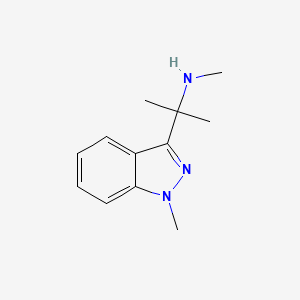
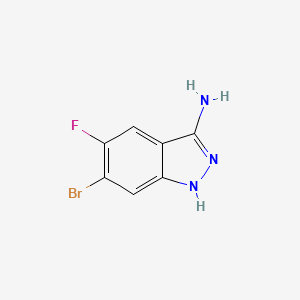
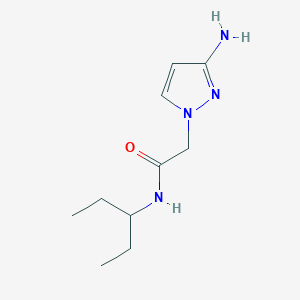
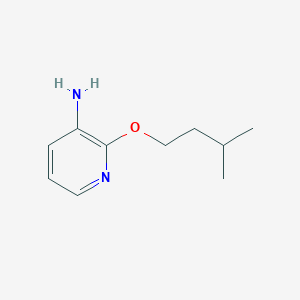
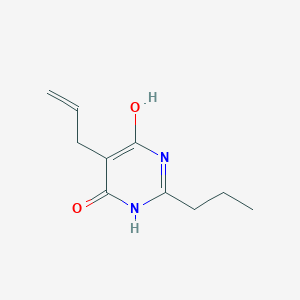
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)

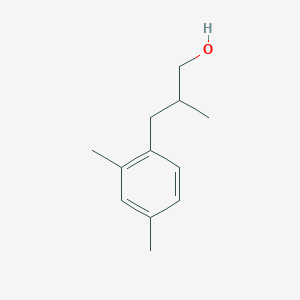
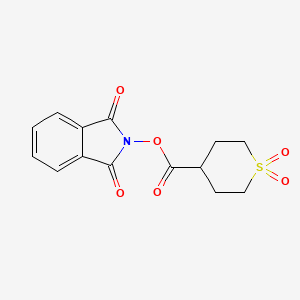
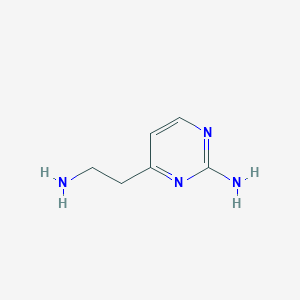
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)


